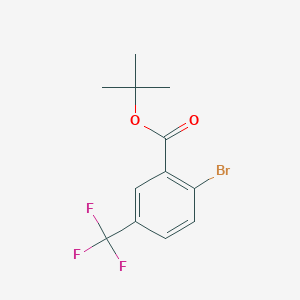

tert-Butyl 2-bromo-5-(trifluoromethyl)benzoate

Description

tert-Butyl 2-bromo-5-(trifluoromethyl)benzoate is a halogenated aromatic ester featuring a bromine substituent at the 2-position and a trifluoromethyl (CF₃) group at the 5-position of the benzene ring. The tert-butyl ester group confers steric bulk, which can influence reactivity and stability in synthetic applications. This compound is primarily utilized as an intermediate in pharmaceuticals, agrochemicals, and materials science, where the CF₃ group enhances lipophilicity and metabolic stability .

Properties

IUPAC Name |

tert-butyl 2-bromo-5-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrF3O2/c1-11(2,3)18-10(17)8-6-7(12(14,15)16)4-5-9(8)13/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGTOWUPNXRNNLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=CC(=C1)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid Chloride-Mediated Esterification

The most direct route involves converting 2-bromo-5-(trifluoromethyl)benzoic acid to its tert-butyl ester via acid chloride intermediates.

Procedure :

-

Activation : Treat 2-bromo-5-(trifluoromethyl)benzoic acid with thionyl chloride (2 eq) in anhydrous dichloromethane at reflux for 3 h.

-

Esterification : Add tert-butanol (1.2 eq) and triethylamine (2 eq) dropwise at 0°C, followed by stirring at room temperature for 12 h.

-

Workup : Extract with ethyl acetate, wash with NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.

Key Data :

Challenges include the hygroscopic nature of the acid chloride and competing hydrolysis.

Suzuki-Miyaura Cross-Coupling

Boronate Ester Coupling with Aryl Halides

Adapting methodologies from fragment synthesis, tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes palladium-catalyzed coupling with 2-bromo-5-(trifluoromethyl)benzene derivatives.

-

Reagents :

-

Boronate ester (1 eq), 2-bromo-5-(trifluoromethyl)benzene (1 eq)

-

PdXPhos G2 (1 mol%), K₃PO₄ (3 eq)

-

Solvent: 1,4-dioxane/H₂O (4:1)

-

-

Conditions : 80°C, 4 h under N₂, followed by hydrogenation with NH₄HCO₂/MeOH.

Optimization Insights :

-

Catalyst Screening : PdXPhos G2 outperforms Pd/C (yields 74% vs. 50%).

-

Solvent Effects : Aqueous dioxane enhances solubility of inorganic bases, improving turnover.

Performance Metrics :

| Catalyst | Yield (%) | Purity (%) |

|---|---|---|

| PdXPhos G2 | 99 | >95 |

| Pd/C | 50 | 88 |

Halogenation of Preformed tert-Butyl Esters

Directed Bromination

Introducing bromine at the 2-position of tert-butyl 5-(trifluoromethyl)benzoate requires careful control to avoid polybromination.

Method :

-

Lewis Acid Coordination : Use AlCl₃ (1.5 eq) in CH₂Cl₂ at −15°C to coordinate the carbonyl, directing Br₂ (1.1 eq) to the ortho position.

-

Quenching : Add NaHSO₃ to residual Br₂, extract with EtOAc, and purify via flash chromatography.

Outcomes :

Lithiation-Carboxylation Sequence

Adapted from CN103012122A

| Step | Yield (%) |

|---|---|

| Lithiation | 85 |

| Carboxylation | 77 |

| Esterification | 89 |

Comparative Analysis of Methods

Efficiency and Scalability

| Method | Avg. Yield (%) | Cost (Relative) | Scalability |

|---|---|---|---|

| Esterification | 88 | Low | Industrial |

| Suzuki-Miyaura | 99 | High | Lab-scale |

| Directed Bromination | 70 | Moderate | Pilot-scale |

| Lithiation-Carboxylation | 58 | High | Lab-scale |

Key Observations :

-

Suzuki-Miyaura offers exceptional yields but requires expensive catalysts.

-

Esterification is optimal for bulk production due to low reagent costs.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: tert-Butyl 2-bromo-5-(trifluoromethyl)benzoate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Reduction Reactions: The compound can be reduced to the corresponding benzoate derivative by using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation Reactions: Oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction: Reagents like LiAlH4 or NaBH4 in solvents like ether or tetrahydrofuran (THF).

Oxidation: Reagents like KMnO4 or CrO3 in acidic or basic aqueous solutions.

Major Products Formed:

- Substitution reactions yield substituted benzoate derivatives.

- Reduction reactions yield alcohols or aldehydes.

- Oxidation reactions yield carboxylic acids or other oxidized products .

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis:

Tert-butyl 2-bromo-5-(trifluoromethyl)benzoate serves as an important intermediate in the synthesis of various organic compounds. Its unique trifluoromethyl group enhances the compound's reactivity and stability, making it a valuable building block for creating complex molecules. This compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom, facilitating further chemical transformations .

Synthesis of Pharmaceuticals:

The compound is utilized in the pharmaceutical industry as a precursor for synthesizing drugs with enhanced bioavailability and metabolic stability. The trifluoromethyl group is known to improve the pharmacokinetic properties of active pharmaceutical ingredients (APIs), leading to more effective therapeutic agents .

Biological Research

Biological Activity Studies:

In biological research, this compound is investigated for its effects on biological systems. It is used as a model compound to study the influence of trifluoromethyl and bromine substituents on biological activity. This includes examining how these groups affect enzyme interactions and receptor binding.

Medicinal Applications:

The compound has potential medicinal applications, including anti-inflammatory and anticancer properties. Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, inducing apoptosis and modulating cell cycle progression . Additionally, it may serve as a precursor for developing new antimicrobial agents due to its ability to inhibit bacterial growth.

Industrial Applications

Agrochemicals and Specialty Chemicals:

In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its unique properties make it suitable for formulating products that require stability and reactivity under varying conditions .

Material Science:

This compound is also explored in material science for synthesizing high-performance materials. The incorporation of trifluoromethyl groups into polymer matrices can enhance thermal stability and mechanical properties, making them suitable for advanced applications.

Anticancer Activity

A study demonstrated that this compound exhibited significant cytotoxicity against several cancer cell lines. The mechanism was linked to apoptosis induction and inhibition of cell proliferation.

Anti-inflammatory Effects

Research indicated that related compounds showed promising anti-inflammatory effects in animal models, significantly reducing markers associated with inflammation.

Antimicrobial Efficacy

In vitro studies revealed that derivatives containing the trifluoromethyl group effectively inhibited bacterial growth, suggesting potential applications in developing new antimicrobial agents.

Data Summary Table

| Application Area | Specific Use | Observations/Results |

|---|---|---|

| Chemical Synthesis | Intermediate for organic compounds | Enhances reactivity; useful in drug synthesis |

| Biological Research | Model compound for biological activity studies | Influences enzyme interactions |

| Medicinal Applications | Potential anti-inflammatory and anticancer agent | Induces apoptosis in cancer cells |

| Industrial Applications | Used in agrochemicals and specialty chemicals | Stability under varying conditions |

| Material Science | High-performance materials | Enhanced thermal stability |

Mechanism of Action

The mechanism of action of tert-Butyl 2-bromo-5-(trifluoromethyl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The bromine and trifluoromethyl groups enhance its binding affinity and specificity towards these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares tert-Butyl 2-bromo-5-(trifluoromethyl)benzoate with key analogs, focusing on structural features, physicochemical properties, and reactivity:

Key Observations:

Steric Effects : The tert-butyl group in the target compound reduces reactivity in ester hydrolysis compared to ethyl analogs (e.g., Ethyl 2-bromo-5-(trifluoromethyl)benzoate) due to steric protection .

Electronic Effects : Fluorine substituents (e.g., in Ethyl 5-bromo-2-fluorobenzoate) increase ring electronegativity, altering regioselectivity in substitution reactions compared to CF₃-substituted analogs .

Stability: Isotope-labeled derivatives (e.g., tert-Butyl 4-bromo-2-fluorobenzoate-¹³C₆) demonstrate enhanced stability for use in tracer studies, though this is less relevant to non-isotopic variants .

Applications : Compounds with CF₃ groups are prioritized in drug discovery for their ability to improve pharmacokinetic profiles, whereas bromine serves as a versatile handle for cross-coupling reactions .

Biological Activity

Tert-butyl 2-bromo-5-(trifluoromethyl)benzoate is an organic compound recognized for its unique structural features, including a trifluoromethyl group and a bromine substituent. These characteristics contribute to its biological activity and potential applications in medicinal chemistry, particularly as a precursor for drug development.

Chemical Structure and Properties

- Molecular Formula : C12H12BrF3O2

- Molecular Weight : 303.12 g/mol

- Functional Groups :

- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.

- Bromine Atom : Participates in halogen bonding, influencing binding affinity to biological targets.

- Tert-butyl Ester : Affects solubility and reactivity.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The trifluoromethyl group increases the compound's ability to penetrate cell membranes, while the bromine atom can enhance binding interactions through halogen bonding.

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects on several cancer cell lines. The mechanism involves:

- Induction of apoptosis.

- Modulation of cell cycle progression.

Anti-inflammatory Effects

Studies have shown that compounds with similar structures reduce inflammatory markers in animal models. The anti-inflammatory potential may stem from the compound's ability to inhibit pro-inflammatory pathways.

Antimicrobial Efficacy

In vitro studies demonstrate that derivatives containing the trifluoromethyl group effectively inhibit bacterial growth, suggesting their potential as new antimicrobial agents.

Case Studies

| Study Focus | Findings |

|---|---|

| Anticancer Activity | Demonstrated cytotoxic effects on various cancer cell lines, linked to apoptosis induction. |

| Anti-inflammatory | Significant reduction in inflammatory markers in animal models post-treatment. |

| Antimicrobial | Effective inhibition of bacterial growth in vitro, indicating potential for new antimicrobial agents. |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the bromine and trifluoromethyl groups can significantly alter the compound's potency and selectivity against various biological targets. This insight is crucial for optimizing the compound for therapeutic applications.

Pharmacokinetic Profile

Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics, likely due to its lipophilic nature conferred by the trifluoromethyl group. Further research is needed to fully characterize its metabolic stability and bioavailability.

Q & A

Q. What are the established synthetic routes for tert-butyl 2-bromo-5-(trifluoromethyl)benzoate, and how can reaction efficiency be optimized?

Methodological Answer: The compound is synthesized via acid-catalyzed esterification of 2-bromo-5-(trifluoromethyl)benzoic acid with tert-butanol. A representative protocol involves:

- Reagents : Thionyl chloride (SOCl₂) as a catalyst in methanol, though tert-butanol would replace methanol for the tert-butyl ester.

- Conditions : Reflux for 8 hours, yielding ~95% (based on analogous methyl ester synthesis) .

- Purification : Column chromatography or recrystallization.

- Characterization :

- ¹H-NMR (CDCl₃): Peaks at δ 8.07 (s, 1H), 7.81 (d, J = 8.0 Hz, 1H), 3.97 (s, 3H for methyl ester; tert-butyl group would show a singlet at ~1.4 ppm) .

- HPLC : Retention time ~1.23 minutes under specific conditions (e.g., SQD-FA05) .

Optimization Strategies :

- Vary catalysts (e.g., H₂SO₄, DCC) or solvents (DCM, THF).

- Monitor reaction progress via TLC or inline LCMS.

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use a fume hood to avoid inhalation of volatile brominated compounds.

- Storage : Store at 0–6°C to prevent degradation .

- Waste Management : Segregate halogenated waste and dispose via certified hazardous waste services .

- Spill Response : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous washes to prevent hydrolysis.

Advanced Research Questions

Q. How can this compound be utilized in Suzuki-Miyaura cross-coupling reactions?

Methodological Answer: The bromine atom serves as a leaving group for palladium-catalyzed couplings. A typical protocol includes:

- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).

- Base : Na₂CO₃ or Cs₂CO₃ in a dioxane/water mixture.

- Conditions : Reflux at 80–100°C for 12–24 hours.

- Challenges :

- Steric hindrance from the tert-butyl group may slow coupling; microwave-assisted synthesis (e.g., 150°C, 20 minutes) can improve yields .

- Monitor regioselectivity using HRMS and NOESY to confirm biaryl bond formation.

Q. What strategies address conflicting spectroscopic data when characterizing derivatives of this compound?

Methodological Answer:

- Multi-Technique Validation :

- NMR : Use ¹³C NMR and DEPT-135 to distinguish quaternary carbons (e.g., tert-butyl, trifluoromethyl).

- HRMS : Confirm molecular ion peaks (e.g., m/z 757 [M+H]⁺ in complex derivatives) .

- Dynamic Effects : Rotameric splitting in NMR (e.g., from restricted rotation) can be resolved by raising the temperature to 50–60°C during analysis.

- Crystallography : X-ray diffraction provides unambiguous structural confirmation for crystalline derivatives.

Q. How does the tert-butyl group influence stability and reactivity in multi-step syntheses?

Methodological Answer:

- Protecting Group Role : The tert-butyl ester shields the carboxylic acid from nucleophilic attack or oxidation during reactions (e.g., Grignard additions, reductions).

- Deprotection : Use acidic conditions (e.g., TFA in DCM or HCl/dioxane) to cleave the ester, yielding 2-bromo-5-(trifluoromethyl)benzoic acid .

- Stability : Resists hydrolysis under basic conditions but may degrade under prolonged exposure to strong acids or high temperatures (>100°C).

Q. What role does the trifluoromethyl group play in modulating bioactivity for antimicrobial studies?

Methodological Answer:

- Electron-Withdrawing Effects : The -CF₃ group enhances electrophilicity, improving binding to microbial targets (e.g., leucyl-tRNA synthetase) .

- Structure-Activity Relationship (SAR) :

- Synthesize analogs with -Cl, -NO₂, or -OMe substituents to compare activity.

- Test against Candida albicans and Aspergillus niger using broth microdilution assays (MIC values) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.